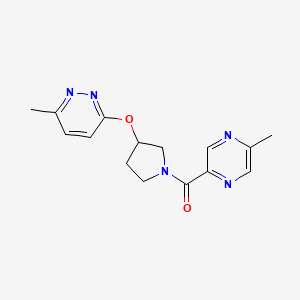

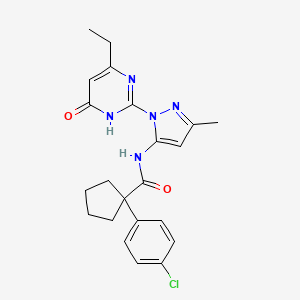

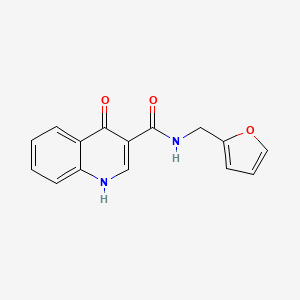

Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 2241138-49-6 . It is a highly reactive organic compound that has gained significant attention in recent years due to its unique properties that make it a promising candidate for various fields of research and industry.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C13H9NO2S2/c1-16-13(15)11-10(7-18-12(11)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3 . The molecular weight of this compound is 275.35 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 275.35 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Synthesis and Reactivity

Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate and related compounds have been extensively studied for their unique reactivity and potential applications in organic synthesis. The synthesis of 3-heteroalkyl-2-N-organylaminothiophenes demonstrates the compound's capacity for amino-imino tautomerism, highlighting its utility in novel synthetic pathways (Brandsma et al., 1998). Additionally, the use of zwitterionic salts derived from isothiocyanates as organocatalysts for transesterification reactions underlines the versatility of such compounds in catalysis (Ishihara et al., 2008).

Chemical Modifications and Derivatives

Research into the chemical behavior of thiophene derivatives, such as methyl 3-hydroxythiophene-2-carboxylate, provides insights into nitration reactions and subsequent product utilization. These studies open new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, expanding the scope of synthetic applications for thiophene-based compounds (Corral & Lissavetzky, 1984). The synthesis and structural analysis of methyl-3-aminothiophene-2-carboxylate highlight its role as a key intermediate in various fields, including medicine and pesticides. Its crystal structure analysis further aids in understanding the compound's properties and interactions (Tao et al., 2020).

Anticancer and Chemopreventive Properties

Isothiocyanates, including those structurally related to this compound, are studied for their chemopreventive properties against cancer. The inhibition of carcinogenesis by isothiocyanates through the modulation of carcinogen metabolism is a significant area of research. These compounds selectively inhibit cytochrome P450 enzymes involved in carcinogen activation and induce phase II detoxifying enzymes, presenting a promising approach for cancer prevention (Hecht, 1999).

特性

IUPAC Name |

methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S2/c1-16-13(15)11-10(7-18-12(11)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBDUVGOXMWXIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC=C2)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

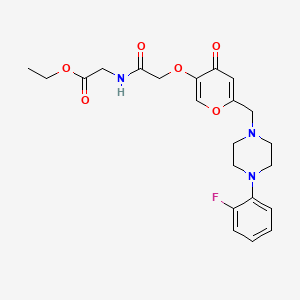

![[2-oxo-2-(4-phenoxyanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602466.png)

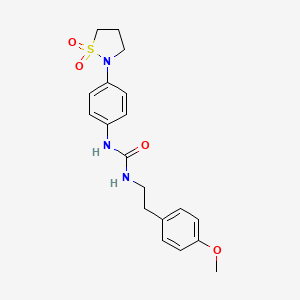

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2602468.png)

![4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602480.png)

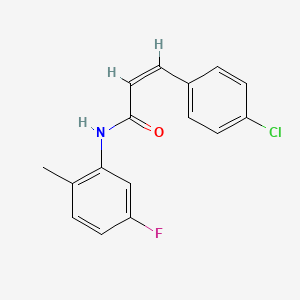

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2602482.png)